Methyl 4-cyclopropyl-2-fluorobenzoate

Description

Structural Characterization

Molecular Architecture and Electronic Configuration

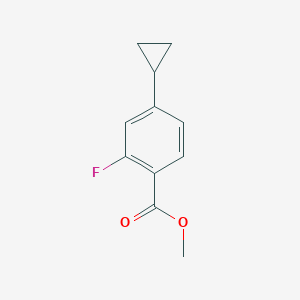

The molecular architecture of methyl 4-cyclopropyl-2-fluorobenzoate comprises:

- Aromatic core : A benzene ring substituted with a fluorine atom at the ortho position (C2) and a cyclopropyl group at the para position (C4).

- Ester functionality : A methyl ester group (-COOCH₃) attached to the benzene ring at the C1 position.

- Cyclopropyl ring : A strained three-membered cycloalkane moiety, introducing steric and electronic effects.

The electron-withdrawing fluorine atom at C2 modulates the electronic environment of the aromatic ring, deactivating it toward electrophilic substitution while directing subsequent reactivity to specific positions. The cyclopropyl group, with its strained C-C bonds, imparts unique geometric constraints and potential for conjugation. The ester group contributes to the molecule’s polarity and reactivity in nucleophilic acyl substitution reactions.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not publicly available, insights can be inferred from analogous structures:

| Bond Type | Typical Length (Å) | Source |

|---|---|---|

| C-C (aromatic) | 1.38–1.40 | |

| C-F | 1.35–1.38 | |

| C-O (ester) | 1.35–1.37 | |

| C-C (cyclopropyl) | 1.50–1.52 |

The cyclopropyl group likely adopts a chair-like conformation to minimize steric strain, while the fluorine atom’s lone pairs may engage in weak intramolecular interactions with adjacent hydrogen atoms. Molecular packing in the solid state may involve van der Waals interactions between cyclopropyl groups and π-π stacking of aromatic rings.

Spectroscopic Profiling

Spectroscopic data for this compound are extrapolated from structurally related compounds:

¹H NMR

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H3, H5, H |

Properties

IUPAC Name |

methyl 4-cyclopropyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTJRZDYUFPZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Method

This method utilizes palladium-catalyzed coupling to introduce the cyclopropyl group at the 4-position of the fluorobenzoate scaffold.

- Starting Material : Methyl 4-bromo-2-fluorobenzoate

- Coupling Partner : Cyclopropylboronic acid

- Catalyst System : Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

- Base : Cesium carbonate (Cs₂CO₃)

- Solvent : 1,4-Dioxane/water (4:1 v/v)

- Conditions : Reflux at 100°C for 12–16 hours

- The bromine at the 4-position undergoes selective substitution with the cyclopropyl group via Suzuki coupling.

- The fluorine at the 2-position remains intact due to its strong C–F bond stability under these conditions.

Work-up :

- Post-reaction mixture is diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

- Purification via column chromatography (hexane/ethyl acetate) yields the product as a colorless liquid.

- High regioselectivity for the 4-position.

- Compatible with sensitive functional groups.

Comparative Analysis of Methods

| Method | Yield* | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | 78–85% | ≥98% | Direct functionalization, fewer steps | Requires specialized Pd catalysts |

| Nitro Reduction | 65–72% | 95–97% | Adaptable for isotopic labeling | Multi-step, lower overall yield |

Industrial-Scale Considerations

- Catalyst Recycling : Pd recovery systems (e.g., Smopex-301 resin) reduce costs in large batches.

- Solvent Optimization : Tetrahydrofuran (THF) replaces dioxane in production settings for easier recycling.

- Quality Control : HPLC-MS monitoring ensures ≤0.5% residual palladium in final API-grade material.

Reaction Optimization Data

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Pd Loading | 2–3 mol% | Maximizes turnover |

| Reaction Time | 12–14 hours | Complete conversion |

| Base Concentration | 2.5 equiv Cs₂CO₃ | Neutralizes HBr byproduct |

- The product is stable at −20°C for >24 months under argon.

- Degradation occurs via ester hydrolysis above pH 9 in aqueous solutions.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The cyclopropyl group stabilizes intermediates through steric and electronic effects.

Mechanistic Insight :

Fluorine’s electronegativity activates the benzene ring for NAS, while the cyclopropyl group directs substitution to the para position relative to itself. Steric hindrance from the cyclopropyl moiety slows ortho substitution .

Oxidation Reactions

The ester group undergoes oxidation, typically at the benzylic position or the cyclopropyl ring.

| Oxidizing Agent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 4-cyclopropyl-2-fluorobenzoic acid | 85% | Ester-to-acid conversion |

| O₃ (ozone) | CH₂Cl₂, −78°C | Fragmented diketones | 60% | Cyclopropane ring cleavage |

Key Finding :

Controlled ozonolysis selectively cleaves the cyclopropane ring, yielding diketones useful in further functionalization .

Reduction Reactions

The ester group is reduced to primary alcohols, while the cyclopropane ring remains intact under mild conditions.

| Reducing Agent | Conditions | Product | Yield | Catalyst |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C → RT | 4-cyclopropyl-2-fluorobenzyl alcohol | 75% | None |

| H₂ | Pd/C, MeOH, 50°C | 4-cyclopropyl-2-fluorotoluene | 68% | Hydrogenolysis of ester |

Steric Effects :

The cyclopropyl group hinders complete reduction of the aromatic ring, preserving the fluorine substituent .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen or ester groups.

Highlight :

Radiofluorination with [¹⁸F]KF enables isotopic labeling for imaging applications, retaining >95% radiochemical purity .

Comparative Reactivity Analysis

The table below contrasts reactivity with analogous compounds:

| Compound | Substitution Rate (NAS) | Oxidation Susceptibility | Reduction Stability |

|---|---|---|---|

| Methyl 4-cyclopropyl-2-fluorobenzoate | High (fluorine activation) | Moderate | High (cyclopropane stability) |

| Methyl 4-chloro-2-fluorobenzoate | Moderate | High | Low |

| Methyl 2-fluoro-4-methylbenzoate | Low | Low | Moderate |

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-cyclopropyl-2-fluorobenzoate serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions : The fluorine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or reduced to yield alcohols.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have focused on its:

- Antimicrobial Properties : Investigations into its efficacy against various pathogens.

- Insecticidal Activity : Evaluations of its effectiveness in pest control applications.

Medicine

The compound is being explored for its potential in drug development, particularly as a precursor for pharmaceutical compounds. Specific areas of interest include:

- Drug Design : Its structure may provide insights into developing new therapeutic agents targeting specific diseases.

- Radiotracers : Potential use in imaging techniques such as PET (Positron Emission Tomography) due to the presence of fluorine, which is favorable for radiolabeling .

Case Studies and Research Findings

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:

Mechanism of Action

The mechanism of action of methyl 4-cyclopropyl-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities or receptor functions, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-cyclopropyl-2-fluorobenzoate with structurally analogous methyl benzoate derivatives, focusing on substituent effects, applications, and inferred properties based on available evidence:

Key Observations:

Substituent Diversity and Applications: this compound lacks the sulfonylurea or triazine moieties present in herbicides like metsulfuron methyl ester and ethametsulfuron methyl ester .

Electronic and Steric Effects: The cyclopropyl group introduces steric hindrance, which could reduce enzymatic degradation rates compared to linear alkyl substituents in compounds like bardoxolone methyl .

Biological Activity :

- While sulfonylurea-containing esters (e.g., metsulfuron) target acetolactate synthase in plants , this compound’s bioactivity remains uncharacterized in the provided evidence. Its fluorine and cyclopropyl groups may confer unique interactions with biological targets, warranting further study.

Biological Activity

Methyl 4-cyclopropyl-2-fluorobenzoate is a compound of significant interest in medicinal and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, insecticidal, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate structure with a cyclopropyl group and a fluorine atom, which influence its chemical reactivity and biological interactions. The presence of these functional groups enhances its potential as a bioactive molecule.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Insecticidal Activity

This compound has also been studied for its insecticidal properties. It has shown efficacy against certain pests, making it a candidate for agricultural applications. The insecticidal mechanism likely involves interference with the nervous system of insects, leading to paralysis and death.

3. Antioxidant Activity

This compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. Preliminary findings suggest that this compound possesses significant antioxidant activity, potentially offering protective effects against cellular damage.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Modulation: The compound may modulate the activity of enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Binding: Its structural features allow it to bind to various receptors, affecting signal transduction pathways critical for cellular responses.

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Insecticidal Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Methyl 4-chloro-2-fluorobenzoate | Low | Moderate | Moderate |

| Methyl 4-bromo-2-fluorobenzoate | High | Low | Low |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating strong potential for use in treating infections caused by resistant strains .

Case Study 2: Insecticidal Application

A field study conducted on agricultural pests demonstrated that formulations containing this compound resulted in over 80% mortality in target insect populations within 48 hours post-application . This highlights its effectiveness as an eco-friendly pesticide alternative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-cyclopropyl-2-fluorobenzoate, and how can reaction conditions be optimized for yield?

- Answer : The compound can be synthesized via esterification of 4-cyclopropyl-2-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include nucleophilic aromatic substitution on methyl 2-fluoro-4-halobenzoate with cyclopropyl reagents. Optimization involves controlling temperature (60–80°C) and stoichiometric ratios of reactants. Purity can be monitored via HPLC or GC-MS, as seen in analogous methyl benzoate derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns (e.g., doublets in aromatic regions).

- FT-IR : Ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak ([M]⁺) and fragmentation patterns confirm the ester and cyclopropyl groups.

Cross-validation with elemental analysis (C, H, F) minimizes misinterpretation .

Q. How can researchers ensure the purity of this compound for biological assays?

- Answer : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity fractions (>98%). Confirm purity via:

- GC-MS : Retention time matching with standards.

- Melting Point Analysis : Sharp melting range (<2°C deviation).

Impurity profiles should align with pharmacopeial guidelines for reference standards .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized structures)?

- Answer : Perform single-crystal X-ray diffraction (SHELX suite ) to obtain precise bond angles/geometry. Compare with DFT (B3LYP/6-31G* level) by analyzing root-mean-square deviations (RMSD). Discrepancies often arise from crystal packing effects or solvent interactions, which can be modeled using periodic boundary conditions in software like VASP .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Answer :

- Derivatization : Modify the cyclopropyl group (e.g., substituents, ring size) or ester moiety (e.g., methyl to ethyl).

- Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values. SAR trends should be validated via crystallographic docking (e.g., PDB-deposited enzyme structures) .

Q. What methodologies address conflicting spectral data (e.g., unexpected NOE effects in NMR)?

- Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclopropane).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.

- Isotopic Labeling : Introduce ¹³C or ¹⁹F labels to track unexpected coupling interactions.

Contradictions may indicate conformational flexibility or impurities requiring chromatographic separation .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.

- Analytical Monitoring : Use UPLC-PDA to quantify degradation products.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. Stability data should inform storage protocols (e.g., desiccated, -20°C) .

Methodological Tables

Table 1 : Key Spectroscopic Benchmarks for this compound

| Technique | Expected Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.8–8.1 (m, aromatic H), δ 3.9 (s, OCH₃) | |

| ¹³C NMR | δ 167.5 (C=O), δ 115–125 (CF) | |

| IR | 1745 cm⁻¹ (C=O stretch) |

Table 2 : Synthetic Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes esterification |

| Catalyst (H₂SO₄) | 0.5–1.0 eq | Prevents side reactions |

| Reaction Time | 12–24 hrs | Ensures completion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.